N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-3-8-15(12(2)9-11)18-16(22)13-4-6-14(7-5-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNFSNJADNXIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions.
Coupling Reaction: The tetrazole ring is then coupled with a benzamide derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of biologically active molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, or other cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Heterocyclic Moieties
- Tetrazole vs. Thiazole/Imidazole :
- Target Compound : The tetrazole ring (pKa ~4.9) provides strong acidity and hydrogen-bonding capability, critical for interactions with enzymatic active sites .
- N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]benzamide (): Replaces tetrazole with a thiazole ring, reducing acidity but introducing sulfur-based interactions. This compound inhibits the Hec1/Nek2 mitotic pathway, highlighting the role of thiazole in targeting protein-protein interactions .
- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (): Features an imidazole ring, which is less acidic than tetrazole but offers dual hydrogen-bonding sites. This analog demonstrated potent anticancer activity against cervical cancer .
Substituent Effects
- 2,4-Dimethylphenyl vs. Halogenated Phenyl: The dimethyl groups in the target compound enhance lipophilicity (LogP ~5.24, inferred from ), favoring passive diffusion across biological membranes. However, reduced lipophilicity may limit bioavailability compared to the dimethyl analog .
Key Observations:
- Activity Divergence: Minor structural changes lead to significant functional differences. For example, thiazole-based analogs () target mitosis, while imidazole derivatives () show anticancer activity via undefined mechanisms.
- Role of Substituents : The 2,4-dimethylphenyl group in the target compound and ’s analog enhances lipophilicity, whereas halogenated phenyl groups (e.g., 4-chloro) prioritize electronic effects .
Physicochemical Comparison
- Tetrazole vs. Thiazole :
- Substituent Impact :
Biological Activity
N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide is a compound that has gained attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a tetrazole ring. The chemical formula is , and it has a CAS number of 332352-08-6. The presence of the tetrazole moiety enhances the compound's stability and bioactivity, making it a valuable candidate for drug development.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving nitriles and azides under acidic or basic conditions.
- Coupling Reaction : The tetrazole is then coupled with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | 5.6 | |
| MCF-7 (breast cancer) | 8.9 | |
| HeLa (cervical cancer) | 7.3 |
The mechanism underlying the biological activity of this compound may involve:
- Inhibition of Enzyme Activity : The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic biologically active molecules and interact with enzymes.
- Receptor Binding : The compound may bind to specific receptors involved in cell growth and proliferation, leading to apoptosis in cancer cells.
Case Studies
A notable study investigated the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound. Results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.
Additional Biological Activities
Beyond anticancer properties, this compound has also been explored for:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through modulation of inflammatory pathways.
Q & A
Q. What are the optimal synthetic routes for N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
Acylation : React 4-(1H-tetrazol-1-yl)benzoic acid with thionyl chloride to generate the corresponding acyl chloride.
Amide Coupling : Combine the acyl chloride with 2,4-dimethylaniline under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
- Key Parameters : Temperature control (0–5°C during acylation), stoichiometric ratios (1:1.2 for amine:acyl chloride), and inert atmosphere to prevent hydrolysis.
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; tetrazole protons at δ 9.1–9.3 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 322.1) .
- X-ray Crystallography : Refinement using SHELXL (e.g., anisotropic displacement parameters, R-factor < 0.05) ensures precise bond-length/angle measurements .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., IC50 determination using fixed ATP concentrations in kinase assays) .
- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase activity) and validate via dose-response curves .
Q. What strategies are effective for designing analogs with enhanced target selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 2,4-Dimethylphenyl | Replace with 3,5-dimethoxy | Increased solubility, reduced logP |
| Tetrazole | Substitute with carboxylate | Alters hydrogen-bonding capacity |
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or kinases .
Q. How can crystallographic data refine the compound’s interaction mechanism with enzymes?
- Methodological Answer :
- Data Collection : High-resolution (<1.2 Å) X-ray diffraction using synchrotron radiation.
- Refinement : SHELXL for anisotropic B-factors and electron density mapping (e.g., Fo-Fc maps to locate hydrogen bonds) .
- Case Study : In COX-2 co-crystals, the tetrazole moiety forms a key hydrogen bond with Arg120, explaining competitive inhibition .
Q. What experimental designs mitigate synthetic byproduct formation during scale-up?
- Methodological Answer :
- Byproduct Analysis : HPLC-MS identifies impurities (e.g., unreacted aniline or dimerization products).
- Process Optimization :
- Temperature : Maintain ≤20°C during amide coupling.
- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce side reactions .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting logP values for this compound?
- Methodological Answer :
- Measurement Techniques : Compare shake-flask (logP = 3.2) vs. HPLC-derived (logP = 3.5) methods.
- pH Dependency : The tetrazole’s pKa (~4.9) increases solubility at pH > 5, skewing octanol-water partitioning .
- Resolution : Use standardized buffers (e.g., PBS pH 7.4) and report logD instead of logP .
Comparative Structural Analysis
Q. How does the 2,4-dimethylphenyl group influence bioactivity compared to other substituents?
- Methodological Answer :
- Steric Effects : The dimethyl groups reduce rotational freedom, enhancing binding pocket occupancy in kinase targets .
- Electron Donation : Methyl groups increase electron density on the phenyl ring, modulating π-π stacking with aromatic residues (e.g., Tyr355 in COX-2) .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
